3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride
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Overview
Description
“3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 2171898-13-6 . It has a molecular weight of 227.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3O2.ClH/c10-5-8-11-9(12-14-8)6-2-1-3-7(13)4-6;/h1-4,13H,5,10H2;1H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Phenols, which this compound is a derivative of, are known to be highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties were not found in the available data.Scientific Research Applications
Antibacterial Properties
Compounds structurally related to 3-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)phenol hydrochloride, such as Schiff base compounds with oxadiazole moieties, have shown promising antibacterial activities. Studies have highlighted their activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Bacillus cereus (Kakanejadifard et al., 2013).
Antioxidant Activity
Oxadiazole derivatives, which include this compound, have demonstrated significant antioxidant properties. The evaluation of these compounds for their ability to scavenge free radicals has shown them to be effective in antioxidant assays (Shakir et al., 2014).
Cytotoxicity and Potential as Anticancer Agents
Oxadiazole analogs, closely related to this compound, have been studied for their cytotoxic effects and potential as anticancer agents. These compounds have shown inhibition of tubulin polymerization, indicating potential for future drug design targeting cytotoxic agents (Ahsan et al., 2017).
Application in Chemosensors
1,3,4-Oxadiazole derivatives have been applied in the development of novel anion sensors, particularly for fluoride sensing. These sensors exhibit color changes upon interaction with fluoride ions, demonstrating the utility of oxadiazole compounds in chemosensor technology (Ma et al., 2013).
Urease Inhibition
Indole-based oxadiazole scaffolds, which are structurally similar to this compound, have been synthesized and evaluated for their urease inhibition potential. These compounds have shown potent inhibitory activity, suggesting their potential as therapeutic agents (Nazir et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c10-5-8-11-9(12-14-8)6-2-1-3-7(13)4-6;/h1-4,13H,5,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAMLUOIILTABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NOC(=N2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171898-13-6 |
Source
|
Record name | 3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]phenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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